(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O6S/c1-29-17-7-11(6-16(18(17)24)23(27)28)5-13(9-20)19-21-15(10-30-19)12-3-2-4-14(8-12)22(25)26/h2-8,10,24H,1H3/b13-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIGQYCHBBNSTN-ACAGNQJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by various studies, case analyses, and data tables.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it features a thiazole ring, which is known for its pharmacological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including compounds similar to this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been determined against various pathogens.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen Tested |
|---|---|---|---|
| Compound A | 0.22 | 0.25 | Staphylococcus aureus |
| Compound B | 0.30 | 0.35 | Escherichia coli |
| Target Compound | TBD | TBD | TBD |
Anticancer Activity
Thiazole derivatives have shown promising anticancer activity in various studies. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can significantly enhance cytotoxicity against cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study involving a series of thiazole derivatives, the target compound exhibited significant cytotoxic effects against human cancer cell lines, including:
- U251 (glioblastoma)
- WM793 (melanoma)
The IC50 values were notably lower than those of traditional chemotherapeutics like doxorubicin, indicating a potential for development as an anticancer agent.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | U251 | 1.50 |
| Target Compound | U251 | 0.85 |
| Target Compound | WM793 | 0.90 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial and cancer cells.
- Disruption of Cell Membrane Integrity : The compound may alter the permeability of microbial cell membranes.
- Induction of Apoptosis : In cancer cells, the compound may trigger programmed cell death through intrinsic pathways.
Comparison with Similar Compounds
Structural Analogues
a. 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
- Key Features :
- Thiazole core with fluorophenyl substituents.
- Planar conformation except for one perpendicular fluorophenyl group.
- Comparison :
- The target compound replaces fluorine with nitro groups, enhancing electron-withdrawing effects and steric bulk.
- The (Z)-acrylonitrile group in the target compound introduces configurational rigidity absent in Compound 3.
- Both exhibit crystallographic suitability for single-crystal diffraction analysis .
b. 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (Compound 3)
- Key Features :
- Pyrimidine-thiazole hybrid with a nitrile group.
- Moderate antitumor activity (18% yield in synthesis).
- Comparison: The target compound’s acrylonitrile moiety differs from Compound 3’s pyrimidine-carbonitrile system, altering electronic distribution. Both compounds utilize thiazole rings, but the target’s nitro groups may reduce solubility compared to Compound 3’s methylamino substituents .
Functional Analogues
a. Antitumor Thiazole Derivatives (Bhole & Bhusari, 2010)
- Key Findings :
- Thiadiazol-thiazole hybrids show IC₅₀ values <10 µM against breast cancer cell lines.
- Hydroxy and methoxy groups enhance hydrogen bonding with biological targets.
- Comparison :
b. Guanidine-Based Cyclization ()
- Procedure : Reaction of acrylonitrile precursors with guanidine derivatives forms pyrimidine-thiazole hybrids.
- Relevance : The target compound’s acrylonitrile core might be accessible through analogous pathways, albeit with nitro-phenyl starting materials .
Structural and Electronic Properties
Table 1: Substituent Effects on Key Properties
- Planarity : The (Z)-acrylonitrile configuration may enforce a planar arrangement, similar to Compound 5’s thiazole core, but steric clashes from nitro groups could distort geometry .
Chemoinformatic Similarity Analysis
- Similarity Coefficients : Using Tanimoto coefficients (), the target compound’s binary fingerprint would show moderate overlap with fluorophenyl-thiazoles (e.g., Compound 5) but low similarity to pyrimidine-carbonitriles (e.g., Compound 3) due to divergent functional groups .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile?
Answer:
The synthesis involves multi-step organic reactions:
Thiazole Ring Formation : React α-haloketones with thiourea derivatives under reflux in polar solvents (e.g., DMF or acetic acid) to form the thiazole core .
Acrylonitrile Coupling : Use Knoevenagel condensation to introduce the acrylonitrile moiety, requiring precise pH control (e.g., sodium acetate as a base) and anhydrous conditions .
Purification : Employ recrystallization (DMF/ethanol mixtures) or column chromatography to isolate the Z-isomer, verified via HPLC monitoring (>95% purity) .
Optimization : Adjust reaction time (2–6 hours), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio for key intermediates) to maximize yield (reported 60–75% in analogs) .
Advanced: How can researchers experimentally confirm the Z-configuration and stereochemical stability of this compound?
Answer:
- X-ray Crystallography : Resolve the crystal structure using single-crystal diffraction (e.g., WinGX/ORTEP software for anisotropic displacement ellipsoid visualization) .
- Spectroscopic Methods :
- NMR : Analyze coupling constants (e.g., for double bond geometry) and NOESY correlations to distinguish Z/E isomers .
- IR/Vibrational Spectroscopy : Identify C≡N stretching (~2220 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) to confirm conjugation .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental spectra, ensuring stereochemical consistency .
Basic: Which characterization techniques are indispensable for validating the structure and purity of this compound?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and isomer separation .
- Spectroscopy :
- NMR : Assign peaks for nitrophenyl (δ ~8.2 ppm, aromatic H), thiazole (δ ~7.5 ppm), and acrylonitrile (δ ~6.8 ppm for C=C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₃N₃O₅S) with <2 ppm error .
- Elemental Analysis : Validate C/H/N/S/O percentages against theoretical values (e.g., ±0.3% tolerance) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s potential anticancer activity?
Answer:
- Analog Synthesis : Modify substituents (e.g., nitro → methoxy, hydroxy → halogen) on phenyl/thiazole rings to probe electronic effects .
- Biological Assays :
- In Vitro Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values .
- Target Engagement : Perform enzyme inhibition assays (e.g., tyrosine kinases) with fluorogenic substrates .
- Data Correlation : Use QSAR models to link logP, polar surface area, and IC₅₀, identifying critical substituents (e.g., nitro groups enhance apoptosis in analogs) .
Advanced: How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be systematically resolved?
Answer:
- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Assays : Validate results using alternate methods (e.g., apoptosis via flow cytometry vs. caspase-3 activation assays) .
- Meta-Analysis : Compare with structurally similar compounds (e.g., thiazole derivatives with nitrophenyl groups showing IC₅₀ = 5–20 μM) to identify trends .
Basic: What functional groups in this compound drive its chemical reactivity and biological interactions?
Answer:
- Nitrile Group (C≡N) : Participates in nucleophilic additions (e.g., with thiols) and stabilizes the conjugated system .
- Nitro Groups (NO₂) : Enhance electron-withdrawing effects, polarizing the thiazole ring for DNA intercalation or enzyme inhibition .
- Hydroxy/Methoxy Groups : Enable hydrogen bonding with biological targets (e.g., kinase active sites) .
- Thiazole Ring : Acts as a bioisostere for pyridine/pyrimidine, improving membrane permeability .
Advanced: What computational strategies predict the biological targets and binding modes of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB IDs for kinases), prioritizing low ΔG values (<-8 kcal/mol) .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and key residue interactions (e.g., hydrogen bonds with Ser/Thr kinases) .
- Pharmacophore Modeling : Identify essential features (e.g., nitro group spatial orientation) using MOE or Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
